

comparison of Quizalofop-P variants metabolism and residues

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Compound Focus: Quizalofop-P

CAS No.: 94051-08-8

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Analytical Methods for Residue Determination

Accurate quantification requires methods that account for the complete residue definition. The main analytical challenges and approaches are summarized below.

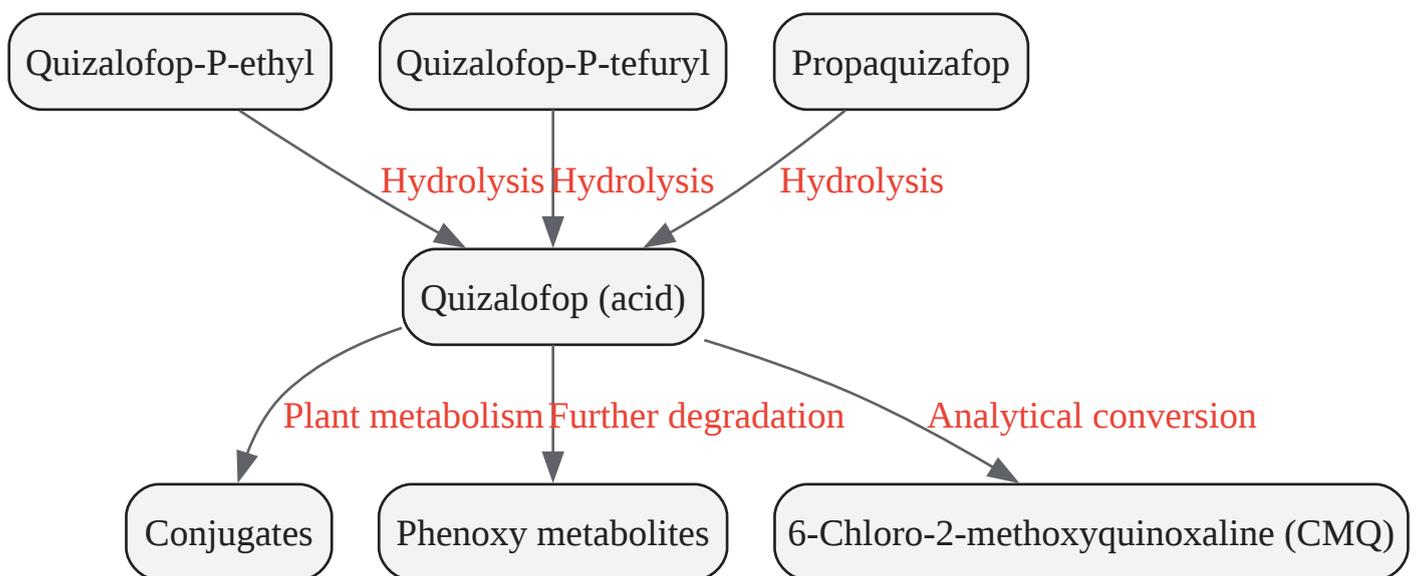
Aspect	Key Findings	Experimental Protocol Notes
Enforcement Methods	An HPLC-MS/MS method with LOQ of 0.01 mg/kg is available for high water/high oil content commodities [1] [2]. A GC-MS/MS method also exists that converts all compounds to 6-chloro-2-methoxyquinoxaline (CMQ) for detection [3].	Extraction efficiency and complete hydrolysis of conjugates and other esters (e.g., propaquizafoxop) need demonstration for both methods [1] [3].
Sample Preparation	The QuEChERS method is widely used [4] [5]. It involves extraction with acidified acetonitrile, salt-induced phase separation, and a clean-up step using dispersive-SPE with sorbents like PSA, C18, or Z-SEP [6] [5].	The clean-up sorbent must be chosen based on the matrix to avoid loss of analytes or insufficient purification [6].

Environmental Fate and Regulatory Considerations

The shared metabolic fate extends to the environment and forms the basis for global regulatory standards.

- **Environmental Degradation:** In soil, the parent esters (**quizalofop-P-ethyl**, **quizalofop-P-tefuryl**, propaquizafof) dissipate, leading to a temporary increase in **quizalofop-p**, which is also readily degraded with a half-life of **less than 1 day** [4]. Metabolites like CHQ and CHHQ can be detected at low levels and may increase over time [4].
- **Global Residue Definitions:** While the science points to a common moiety, regulatory definitions vary slightly by region, which is critical for compliance.
 - **European Union (EU) & Japan:** Residue definition includes the **sum of quizalofop, its salts, its esters (including propaquizafof), and its conjugates**, expressed as quizalofop equivalents [1] [3].
 - **United States:** Defines residues as quizalofop-ethyl residues convertible to **6-chloro-2-methoxyquinoxaline (CMQ)**, expressed as quizalofop-ethyl equivalents [3].
 - **Canada:** Residue definition for quizalofop-ethyl includes the parent compound and the acid metabolites [7].

This unified metabolic pathway can be visualized as follows, illustrating the relationship between the different variants and their metabolites:



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Important Considerations for Researchers

- **Toxicological Data Gaps:** The toxicological relevance of several phenoxy metabolites (e.g., phenoxy acid, **quizalofop-phenol**) identified in plants has not been fully established. EFSA has highlighted this

as a data gap, meaning the residue definition and risk assessment are subject to future revision [1] [2].

- **Enantiomeric Shifts:** Although the commercial product **quizalofop-P-ethyl** is the pure R-(+)-enantiomer, its enantiomeric fraction can change in certain matrices like carrots, indicating an enantioselective biotic dissipation process. This may be a relevant factor in specific environmental fate studies [8].

For your guide, the experimental data consistently shows that the critical point of comparison is not the parent molecule, but their common metabolic destination and the resulting residues of quizalofop acid and its conjugates.

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